4-Chloro-2-methylphenylboronic acid CAS number 209919-30-2
4-Chloro-2-methylphenylboronic acid CAS number 209919-30-2
An In-depth Technical Guide to 4-Chloro-2-methylphenylboronic acid
This guide provides an in-depth technical overview of 4-Chloro-2-methylphenylboronic acid (CAS No. 209919-30-2), a versatile reagent pivotal in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its core properties, synthesis, applications—with a focus on the Suzuki-Miyaura cross-coupling reaction—and essential safety protocols. The insights provided herein are grounded in established chemical principles to empower effective and safe utilization in the laboratory.
Core Compound Identity and Properties
4-Chloro-2-methylphenylboronic acid is an organoboron compound that has become indispensable in the synthesis of complex organic molecules.[1] Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, which are fundamental to the creation of biaryl structures found in many pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of the chloro and methyl groups on the phenyl ring allows for tailored modifications in complex molecular architectures, making it a valuable tool for chemists seeking to enhance reaction efficiency and yield.[1]
Table 1: Physicochemical and Identification Properties
| Property | Value |
| CAS Number | 209919-30-2[1][3][4][5] |
| IUPAC Name | (4-chloro-2-methylphenyl)boronic acid[4] |
| Synonyms | 4-Chloro-o-tolueneboronic acid, 4-Chloro-2-methylbenzeneboronic acid[1][6] |
| Molecular Formula | C₇H₈BClO₂[1][4][5] |
| Molecular Weight | 170.40 g/mol [1][4][5] |
| Appearance | White to off-white powder or crystal[1][6] |
| Melting Point | 193 to 195 °C[4] |
| Purity | Typically ≥97%[4][6] |
| Storage Conditions | Store at 0-8°C in a cool, dry place.[1][7] |
It is crucial to note that arylboronic acids can exist in equilibrium with their corresponding cyclic anhydrides (boroxines).[8] For reactions sensitive to the precise stoichiometry of the boronic acid, it may be necessary to recrystallize the compound to ensure the monomeric form predominates.[8]
Synthesis and Purification Workflow
The synthesis of 4-Chloro-2-methylphenylboronic acid typically proceeds via the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a boron electrophile and subsequent hydrolysis. The following protocol outlines a representative and reliable method starting from 4-bromo-1-chloro-2-methylbenzene.
Experimental Protocol: Synthesis
Objective: To synthesize 4-Chloro-2-methylphenylboronic acid.
Materials:
-
4-Bromo-1-chloro-2-methylbenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric Acid (HCl), 2M solution
-
Iodine (crystal, as initiator)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes or Pentane
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-bromo-1-chloro-2-methylbenzene (1.0 eq) in anhydrous THF and add a small portion to the flask.
-
Observe for initiation of the reaction (disappearance of iodine color, gentle reflux). If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add trimethyl borate (1.5 eq), dissolved in anhydrous THF, dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl solution until the mixture is acidic (pH ~2). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield a crude solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent, or by trituration with a non-polar solvent like hexanes to remove non-polar impurities.[8]
-
Dry the purified white solid under vacuum.
-
Synthesis Workflow Diagram
Caption: General synthesis workflow for 4-Chloro-2-methylphenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 4-Chloro-2-methylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2][9][10] This reaction couples the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base. Its tolerance of a wide range of functional groups makes it a cornerstone of modern synthetic chemistry.[10]
The reaction mechanism involves a catalytic cycle comprising three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center.[9]
-
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of 4-Chloro-2-methylphenylboronic acid with an aryl bromide.
Materials:
-
4-Chloro-2-methylphenylboronic acid (1.2 eq)
-
Aryl Bromide (e.g., 4-Bromoanisole, 1.0 eq)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄), 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the aryl bromide (1.0 eq), 4-Chloro-2-methylphenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This anaerobic environment is critical for catalyst stability and activity.[]
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., Toluene/Water 4:1) to the flask.
-
Heat the reaction mixture to a specified temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure biaryl product.
-
Analytical Characterization
To ensure the identity and purity of 4-Chloro-2-methylphenylboronic acid, several analytical techniques are employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For this compound, the expected signals are:
-
A singlet for the methyl (–CH₃) protons, typically around 2.2-2.5 ppm.
-
A complex multiplet or distinct signals for the three aromatic protons in the 7.0-8.0 ppm region.
-
A broad singlet for the two hydroxyl protons of the boronic acid group (–B(OH)₂), which is exchangeable with D₂O. The chemical shift of this peak can vary significantly.
-
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (170.40 g/mol ).[5]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and B-O stretching.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling 4-Chloro-2-methylphenylboronic acid.
Table 2: GHS Hazard Information
| Hazard Class | Statement | Precautionary Codes |
| Skin Corrosion/Irritation | H315: Causes skin irritation[7][12] | P264, P280, P302+P352, P332+P313[7][12] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[7][12] | P280, P305+P351+P338, P337+P313[7][12] |
| Specific target organ toxicity | H335: May cause respiratory irritation[12] | P261, P271, P304+P340, P312[12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[12][13] Facilities should be equipped with an eyewash station and safety shower.[12]
-
Personal Protective Equipment:
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][7][14] Recommended storage is at refrigerated temperatures (0-8 °C).[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12][14]
References
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid . Chemfrida. [Link]
-
4-Chlorophenylboronic acid - 1H NMR Spectrum . SpectraBase. [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid . ResearchGate. [Link]
-
Solved c) In the 'HNMR spectrum for 4-methylphenylboronic... . Chegg.com. [Link]
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- 6. 4-Chloro-2-methylphenylboronic Acid | 209919-30-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Scheme 1. General synthesis of 4-Chloro-2-methylphenylboronic acid via a Grignard reaction.
